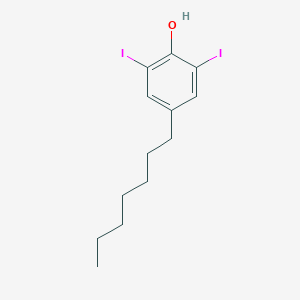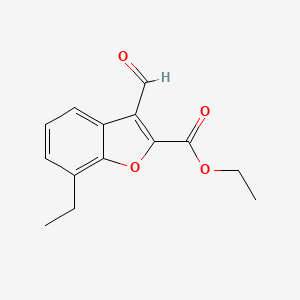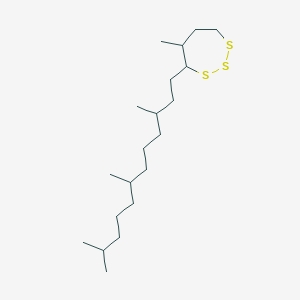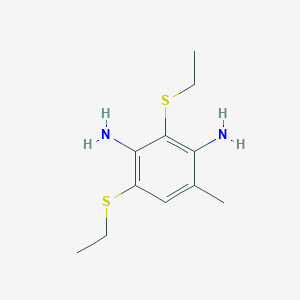
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with ethylsulfanyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine typically involves the introduction of ethylsulfanyl groups to a benzene ring followed by the addition of amine groups. One common method involves the reaction of 2,4-dichloro-6-methylbenzene with ethylthiol in the presence of a base to form 2,4-bis(ethylsulfanyl)-6-methylbenzene. This intermediate is then reacted with ammonia or an amine source to introduce the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzene derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene-1,3-diamine: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
2,4-Bis(methylsulfanyl)-6-methylbenzene-1,3-diamine: Contains methylsulfanyl groups instead of ethylsulfanyl, leading to variations in steric and electronic effects.
2,4-Bis(ethylsulfanyl)-benzene-1,3-diamine: Lacks the methyl group, affecting its overall structure and reactivity.
Uniqueness
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl and methyl groups on the benzene ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
119361-11-4 |
|---|---|
Molecular Formula |
C11H18N2S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2,4-bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-8-6-7(3)9(12)11(10(8)13)15-5-2/h6H,4-5,12-13H2,1-3H3 |
InChI Key |
MSRYWPZMKNTNMA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=C1)C)N)SCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



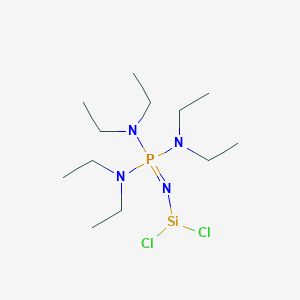
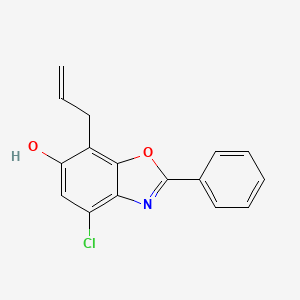


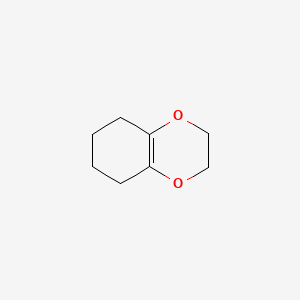
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
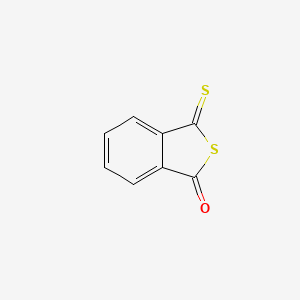
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
